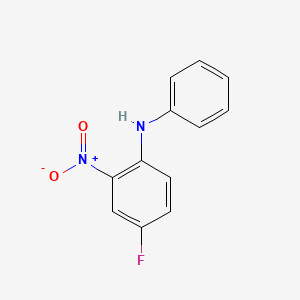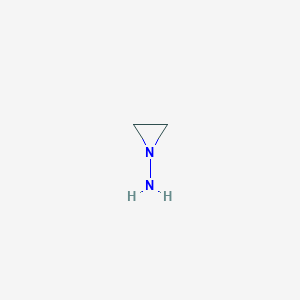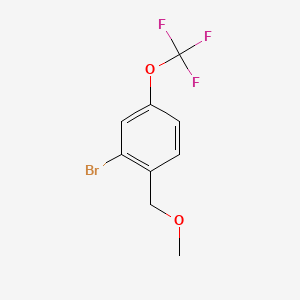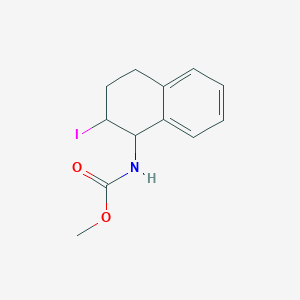
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound that features a naphthalene ring system substituted with an iodine atom and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the iodination of a tetrahydronaphthalene derivative followed by the introduction of a carbamate group. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene with iodine in the presence of a suitable oxidizing agent to form the iodinated intermediate. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The iodine atom and carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
Methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where iodine’s reactivity is advantageous.
Propriétés
Numéro CAS |
1210-13-5 |
|---|---|
Formule moléculaire |
C12H14INO2 |
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
methyl N-(2-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C12H14INO2/c1-16-12(15)14-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
Clé InChI |
FUMDWBGYZTWGQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1C(CCC2=CC=CC=C12)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)

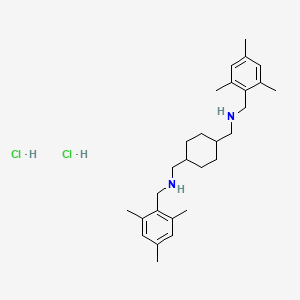
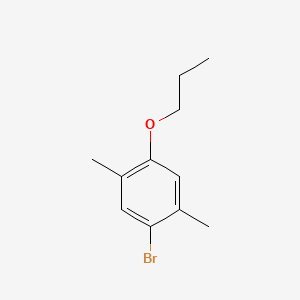
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
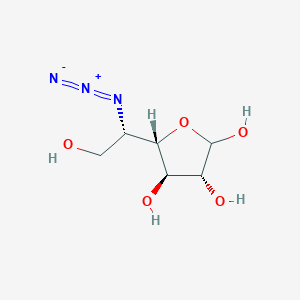
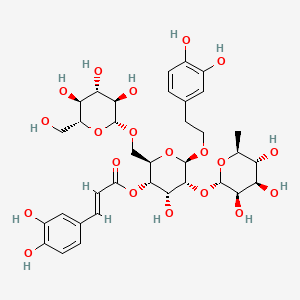
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
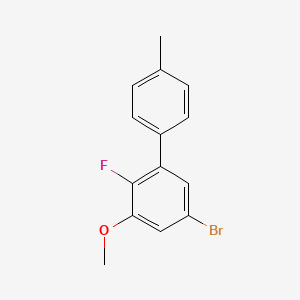
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
